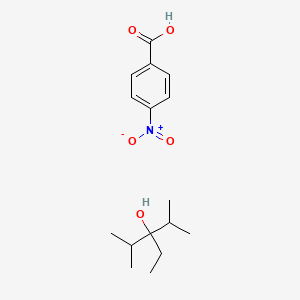
3-Ethyl-2,4-dimethylpentan-3-ol;4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,4-dimethylpentan-3-ol: is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a pentane backbone. 4-Nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4, featuring a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
3-Ethyl-2,4-dimethylpentan-3-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis. The reaction proceeds as follows:
2-Methylpropanal+Isopropyl magnesium iodide→3-Ethyl-2,4-dimethylpentan-3-ol
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
4-Nitrobenzoic acid: can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction proceeds as follows:
Benzoic acid+Nitric acid→4-Nitrobenzoic acid
The reaction is typically carried out at a temperature range of 0-5°C to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of 3-Ethyl-2,4-dimethylpentan-3-ol involves the large-scale synthesis using similar methods as described above, with additional purification steps such as distillation and recrystallization to obtain the pure compound.
4-Nitrobenzoic acid: is produced industrially through continuous nitration processes, where benzoic acid is continuously fed into a reactor containing the nitrating mixture. The product is then separated and purified through crystallization and filtration.
化学反应分析
Types of Reactions
3-Ethyl-2,4-dimethylpentan-3-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
4-Nitrobenzoic acid: undergoes reactions such as:
Reduction: It can be reduced to form 4-aminobenzoic acid.
Esterification: It can react with alcohols to form esters.
Decarboxylation: It can undergo decarboxylation to form nitrobenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine are used.
Major Products Formed
Oxidation of 3-Ethyl-2,4-dimethylpentan-3-ol: Forms 3-ethyl-2,4-dimethylpentan-3-one.
Reduction of 4-Nitrobenzoic acid: Forms 4-aminobenzoic acid.
Esterification of 4-Nitrobenzoic acid: Forms 4-nitrobenzoate esters.
科学研究应用
3-Ethyl-2,4-dimethylpentan-3-ol: is used in organic synthesis as an intermediate for the preparation of various compounds. It is also used in the study of reaction mechanisms and stereochemistry.
4-Nitrobenzoic acid: has applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used as a precursor for the synthesis of 4-aminobenzoic acid, which is an important intermediate in the production of folic acid.
作用机制
The mechanism of action of 3-Ethyl-2,4-dimethylpentan-3-ol involves its ability to act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its molecular targets include electrophilic centers in various organic molecules.
4-Nitrobenzoic acid: exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
相似化合物的比较
3-Ethyl-2,4-dimethylpentan-3-ol: is similar to other tertiary alcohols such as 2,4-dimethyl-3-pentanol and 3-ethyl-3-pentanol. Its uniqueness lies in its specific substitution pattern, which affects its reactivity and physical properties.
4-Nitrobenzoic acid: is similar to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. Its uniqueness lies in the position of the nitro group, which influences its chemical reactivity and applications.
属性
CAS 编号 |
55740-38-0 |
|---|---|
分子式 |
C16H25NO5 |
分子量 |
311.37 g/mol |
IUPAC 名称 |
3-ethyl-2,4-dimethylpentan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C9H20O.C7H5NO4/c1-6-9(10,7(2)3)8(4)5;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-8,10H,6H2,1-5H3;1-4H,(H,9,10) |
InChI 键 |
DGYKSCKGRWTIRG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)







![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
